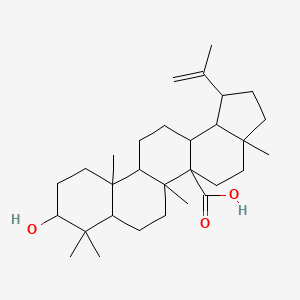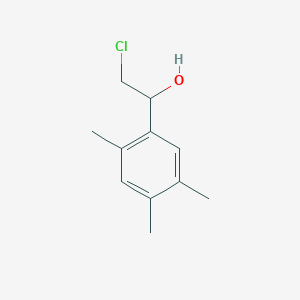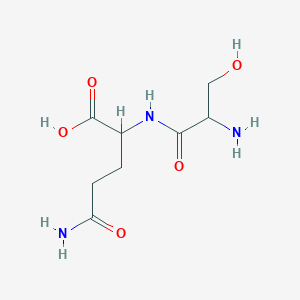
Bis-(2-trifluoromethoxy-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(2-trifluorometoxietil)-amina: es un compuesto orgánico fluorado que se caracteriza por la presencia de dos grupos trifluorometoxilo unidos a una cadena principal de etilamina. El grupo trifluorometoxilo es conocido por su alta electronegatividad y lipofilicidad, lo que lo convierte en un sustituyente valioso en diversas aplicaciones químicas y farmacéuticas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Bis-(2-trifluorometoxietil)-amina típicamente involucra la reacción de 2,2-difluoro-1,3-dimetilimidazolina con trifluorometil triflato en presencia de alcoholes. Este proceso de una sola olla permite la conversión directa de alcoholes funcionalizados a los derivados de éter trifluorometil correspondientes . Las condiciones de reacción son suaves, y el proceso es altamente quimioselectivo, lo que garantiza altas tasas de conversión a pesar de la baja nucleofilicidad del anión trifluorometoxilo .
Métodos de Producción Industrial: La producción industrial de Bis-(2-trifluorometoxietil)-amina sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de equipos especializados para manejar los reactivos y mantener las condiciones de reacción requeridas. La escalabilidad del proceso de síntesis garantiza que el compuesto se pueda producir en cantidades suficientes para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de Reacciones: Bis-(2-trifluorometoxietil)-amina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.
Sustitución: Los grupos trifluorometoxilo se pueden sustituir con otros grupos funcionales en condiciones específicas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles.
Productos Principales Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir alcoholes sustituidos con trifluorometoxilo, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
Química: Bis-(2-trifluorometoxietil)-amina se utiliza como bloque de construcción en la síntesis de varios compuestos fluorados. Sus propiedades únicas lo hacen valioso en el desarrollo de nuevos materiales y catalizadores .
Biología y Medicina: En la investigación biológica y médica, el compuesto se explora por su potencial como intermedio farmacéutico. El grupo trifluorometoxilo mejora la estabilidad y la biodisponibilidad de los candidatos a fármacos, lo que lo convierte en un componente prometedor en el diseño de fármacos .
Industria: El compuesto encuentra aplicaciones en la industria agroquímica, donde se utiliza en la síntesis de pesticidas y herbicidas. Su alta electronegatividad y lipofilicidad contribuyen a la eficacia de estos productos .
Mecanismo De Acción
El mecanismo de acción de Bis-(2-trifluorometoxietil)-amina involucra su interacción con objetivos moleculares específicos. Los grupos trifluorometoxilo mejoran la capacidad del compuesto para penetrar las membranas biológicas, lo que le permite alcanzar sus objetivos de manera más efectiva. El compuesto puede interactuar con enzimas, receptores u otras proteínas, modulando su actividad y conduciendo a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares:
- Bis(trifluoroacetoxil)yodobenceno
- 1,3-Bis(trifluorometil)benceno
- N,N-Bis[2-(trifluorometoxil)etil]-N-carbobenciloxiamina
Singularidad: Bis-(2-trifluorometoxietil)-amina destaca por sus dos grupos trifluorometoxilo, que confieren propiedades únicas como mayor estabilidad y lipofilicidad. Estas características lo hacen más eficaz en ciertas aplicaciones en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C6H9F6NO2 |
|---|---|
Peso molecular |
241.13 g/mol |
Nombre IUPAC |
2-(trifluoromethoxy)-N-[2-(trifluoromethoxy)ethyl]ethanamine |
InChI |
InChI=1S/C6H9F6NO2/c7-5(8,9)14-3-1-13-2-4-15-6(10,11)12/h13H,1-4H2 |
Clave InChI |
HCUDUAUFDNNYTA-UHFFFAOYSA-N |
SMILES canónico |
C(COC(F)(F)F)NCCOC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)
![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)



![(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B12106375.png)
![4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione](/img/structure/B12106376.png)

![Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-](/img/structure/B12106407.png)

![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide](/img/structure/B12106424.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12106425.png)

